1-Benzoylpiperazine

Overview

Description

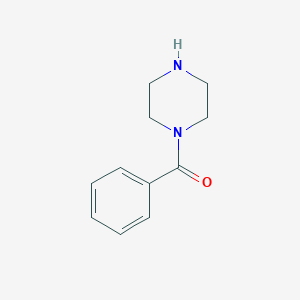

1-Benzoylpiperazine (CAS: 13754-38-6) is a piperazine derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.25 g/mol. Structurally, it consists of a piperazine ring substituted at the 1-position with a benzoyl group (phenyl carbonyl) . Key physicochemical properties include a melting point of 61–64 °C, boiling point of 207 °C, and a density of 1.115 g/cm³ . It is synthesized via nucleophilic substitution or coupling reactions, as exemplified by its use in forming charge-transfer complexes (CTCs) with electron-deficient quinones like p-chloranil and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . These CTCs exhibit unique spectroscopic and thermodynamic behaviors, making this compound valuable in materials science and computational chemistry studies .

Preparation Methods

Traditional Synthesis Methods

The earliest approaches to synthesizing 1-benzoylpiperazine relied on the condensation of benzoic acid derivatives with piperazine. These methods, while foundational, faced challenges such as low yields and the formation of di-substituted byproducts. For instance, early protocols involved reacting benzoyl chloride with piperazine in aqueous or alcoholic media, often resulting in competing N,N'-dibenzoylation due to the reactivity of both nitrogen atoms in the piperazine ring .

A representative traditional method involves:

-

Dissolving piperazine in an ethanol-water mixture.

-

Gradually adding benzoyl chloride under controlled pH conditions (typically alkaline).

-

Isolating the product via filtration or extraction.

However, this approach rarely exceeded 60% yield due to side reactions and the hygroscopic nature of piperazine, which complicates stoichiometric control .

Improved Method Using Ethyl Benzoate

A patent-pending innovation (CN102491957A) revolutionized this compound synthesis by employing ethyl benzoate and anhydrous piperazine in aprotic solvents . This method addresses traditional limitations through optimized reaction conditions and streamlined purification.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution:

3\text{COOC}6\text{H}5 + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{C}{11}\text{H}{14}\text{N}2\text{O} + \text{CH}3\text{CH}_2\text{OH}

Ethyl benzoate reacts with piperazine in toluene or xylene at 140–160°C , selectively forming the mono-benzoylated product. The absence of protons in aprotic solvents minimizes di-substitution, achieving yields exceeding 85% .

Key Advantages

-

Reduced Byproducts : Aprotic solvents suppress dibenzoylation (<5% by GC analysis) .

-

Scalability : Toluene’s high boiling point (110°C) facilitates reflux without solvent degradation.

-

Ease of Purification : Crude product precipitates upon cooling, simplifying isolation.

Reaction Conditions and Optimization

Temperature and Solvent Effects

| Parameter | Traditional Method (Benzoyl Chloride) | Improved Method (Ethyl Benzoate) |

|---|---|---|

| Solvent | Ethanol/Water | Toluene/Xylene |

| Temperature | 25–40°C | 140–160°C |

| Yield | 50–60% | 80–85% |

| Purity (Crude) | 70–75% | 90–95% |

Elevated temperatures in the improved method enhance reaction kinetics, while toluene’s non-polar nature stabilizes the transition state, favoring mono-substitution .

Stoichiometric Considerations

A 1:1 molar ratio of ethyl benzoate to piperazine minimizes unreacted starting material. Excess piperazine increases di-substitution risk, reducing yield by 10–15% .

Purification Techniques

Solvent Recrystallization

The patent describes a two-step purification process:

-

Distillation : Remove low-boiling impurities under reduced pressure (0.05 mmHg at 145°C) .

-

Recrystallization : Dissolve the crude product in a toluene-sherwood oil (3:1 v/v) mixture at 90–100°C, followed by gradual cooling to yield white crystals .

| Purification Step | Solvent System | Temperature Range | Purity Post-Step |

|---|---|---|---|

| Distillation | — | 145°C/0.05 mmHg | 95–97% |

| Recrystallization | Toluene-Sherwood Oil | 90–100°C | >99% |

Sherwood oil, a high-boiling hydrocarbon fraction, improves crystal lattice formation, enhancing purity .

Analytical Methods for Quality Control

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) :

-

Gas Chromatography (GC) :

Spectroscopic Confirmation

-

IR Spectroscopy :

-

¹H NMR (CDCl₃) :

Comparative Analysis of Methods

| Metric | Traditional Method | Improved Method |

|---|---|---|

| Reaction Time | 12–24 hours | 4–6 hours |

| Energy Input | Low | Moderate |

| Environmental Impact | High (HCl byproduct) | Low (ethanol byproduct) |

| Capital Cost | Low | Moderate |

The improved method reduces waste generation and improves atom economy (82% vs. 68% in traditional routes) .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperazine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylpiperazine oxides, while reduction may yield benzoylpiperazine hydrides.

Scientific Research Applications

Medicinal Chemistry

1-Benzoylpiperazine has been investigated for its potential therapeutic effects, particularly in the fields of psychiatry and oncology.

- Antidepressant and Anxiolytic Effects : Research indicates that this compound may act on neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction positions it as a candidate for developing treatments for anxiety and depression .

- Anti-Cancer Properties : The compound has shown promise in inhibiting cancer cell growth. For instance, studies have identified derivatives of benzoylpiperazine that exhibit significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers .

Case Study: Antiproliferative Activity

In one study, a benzoylpiperidine derivative demonstrated an IC50 value of 11.7 µM against human monoacylglycerol lipase (MAGL), suggesting its potential as an anti-cancer drug . Further optimization of this compound led to improved inhibitory activity on cancer cells.

Biological Research

This compound is utilized in biological studies to explore enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies : The compound serves as a model for understanding the mechanisms of enzyme inhibition, particularly in relation to MAGL and other enzymes involved in lipid metabolism. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological research .

- Receptor Binding Studies : Investigations into how this compound interacts with various receptors help elucidate its pharmacological profile. These studies are crucial for understanding the compound's potential therapeutic applications and side effects .

Analytical Chemistry

The development of molecularly imprinted polymers (MIPs) using this compound highlights its significance in analytical chemistry.

- Molecular Imprinting : MIPs designed for this compound have been developed to enhance selectivity in detecting this compound among illicit drugs. These polymers are synthesized using functional monomers that selectively bind to the target molecule, allowing for effective extraction and analysis .

Table: Comparison of MIP Performance

| MIP Type | Functional Monomer | Imprinting Factor (IF) | Selectivity |

|---|---|---|---|

| Self-Assembly | Methacrylic Acid | 3 to 7 | Moderate |

| Semi-Covalent | Benzylpiperazine Carbamate | Lower IF but higher affinity | High against BZP |

Industrial Applications

In addition to its research applications, this compound is also explored for use in the pharmaceutical industry.

- Pharmaceutical Development : The compound acts as a building block for synthesizing more complex organic molecules, which can lead to the development of new drugs targeting various diseases. Its versatility makes it an attractive candidate for further exploration in drug formulation.

Mechanism of Action

The mechanism of action of benzoylpiperazine involves its interaction with various molecular targets and pathways. It has been shown to act on the serotonergic and dopaminergic receptor systems, similar to the mechanism of action of MDMA (3,4-methylenedioxymethamphetamine). This interaction increases the concentration of serotonin and dopamine in the extracellular fluid, leading to its stimulant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives are structurally diverse due to variations in substituents on the piperazine ring or the aromatic moiety. Below is a detailed comparison of 1-benzoylpiperazine with key analogues:

Structural and Functional Group Analysis

Thermodynamic and Spectroscopic Comparisons

| Parameter | This compound-DDQ CTC | 1-Benzylpiperazine |

|---|---|---|

| Binding Constant ($ K $) | $ 1.2 \times 10^4 \, \text{M}^{-1} $ | Not applicable |

| $\Delta G^\circ$ (kJ/mol) | -22.1 | — |

| UV-Vis $\lambda_{\text{max}}$ | 475 nm (methanol) | — |

| Fluorescence/Phosphorescence | Phosphorescence (BBPDQ) | None reported |

Biological Activity

1-Benzoylpiperazine (1-BP) is a chemical compound that belongs to the piperazine family, characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperazine ring. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and cancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is represented by the molecular formula and has a molecular weight of 226.7 g/mol. The structural formula can be depicted as follows:

The presence of the benzoyl group enhances its lipophilicity, potentially influencing its interaction with biological systems.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. A study comparing various piperazine derivatives, including this compound, demonstrated that these compounds could elevate extracellular levels of dopamine and serotonin, leading to stimulatory and hallucinogenic effects similar to those observed with substances like MDMA (methylenedioxymethamphetamine) .

Key Findings:

- Oxidative Stress Induction: this compound was found to induce oxidative stress in dopaminergic human neuroblastoma cell lines (SH-SY5Y), inhibiting mitochondrial functions and stimulating apoptosis .

- Neurotoxicity: The compound's mechanism involves the generation of reactive oxygen species (ROS), lipid peroxidation, and alterations in mitochondrial complex-I activity, which are critical factors in neurodegenerative processes .

Anticancer Activity

In addition to its neuropharmacological implications, this compound has been investigated for its anticancer properties. The benzoyl moiety contributes to its ability to interact with various cellular targets.

Case Study:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other piperazine derivatives is essential:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Benzylpiperazine | C11H16N2 | Known for serotonergic activity; used recreationally |

| 4-Bromobenzylpiperazine | C11H14BrN2 | Halogen substitution alters pharmacological properties |

| This compound | C11H14N2O | Potential anticancer and neurotoxic effects |

The benzoyl group in this compound may enhance binding affinities and alter biological activities compared to simpler analogs like 1-benzylpiperazine.

Properties

IUPAC Name |

phenyl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNXBQRNMNVUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354043 | |

| Record name | 1-Benzoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-38-6 | |

| Record name | 1-Benzoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzoylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.